
2-(Benzolsulfonyl)acetamid
Übersicht
Beschreibung
2-(Benzenesulfonyl)acetamide is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzenesulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzenesulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche durchgeführt, um spezifische wissenschaftliche Forschungsanwendungen von 2-(Benzolsulfonyl)acetamid zu finden. Während die Suchergebnisse keine direkte Liste einzigartiger Anwendungen liefern, deuten sie auf mehrere Forschungsbereiche hin, in denen diese Verbindung relevant sein könnte. Nachfolgend sind einige potenzielle Anwendungen aufgeführt, die auf den verfügbaren Informationen basieren:
Synthese von bioaktiven Verbindungen
This compound kann bei der Synthese verschiedener bioaktiver Verbindungen verwendet werden, darunter solche mit potenziellen antimikrobiellen Eigenschaften. Benzimidazolderivate beispielsweise haben sich als wirksam gegen verschiedene Mikroorganismen erwiesen und gelten als eine bedeutende Klasse bioaktiver heterocyclischer Verbindungen .
Pharmakologische Studien
Diese Verbindung könnte eine Rolle in der pharmakologischen Forschung spielen, insbesondere bei der Synthese von Molekülen mit potenziellen therapeutischen Wirkungen. Die Suchergebnisse zeigen, dass verwandte Verbindungen auf ihre antioxidativen Aktivitäten hin untersucht wurden .
Genexpression und Tumorstudien
Es gibt Hinweise darauf, dass this compound an Studien beteiligt sein könnte, die sich mit Genexpressionsänderungen befassen, die zu unkontrollierter Zellproliferation und Tumorhypoxie führen . Dies deutet auf eine mögliche Anwendung in der Krebsforschung hin.
Chemische Reaktionen und mechanistische Studien
Die Verbindung kann in basengekatalysierten Kupplungsreaktionen und anderen chemischen Prozessen verwendet werden, die Produkte mit bestimmten Eigenschaften oder Funktionen liefern .
Wirkmechanismus
Target of Action
The primary targets of 2-(Benzenesulfonyl)acetamide are carbonic anhydrase IX (CA IX) and dihydrofolate reductase (DHFR) . CA IX is overexpressed in many solid tumors, making it a useful target for discovering novel antiproliferative agents . DHFR is a key enzyme involved in the synthesis of nucleotides and thus DNA, and its inhibition can lead to antimicrobial and antitumor activities .
Mode of Action
2-(Benzenesulfonyl)acetamide interacts with its targets by inhibiting their activity. It selectively inhibits CA IX, which can lead to the suppression of tumor growth . It also inhibits DHFR, disrupting the synthesis of nucleotides and thereby inhibiting DNA replication .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, shifting it from aerobic to anaerobic glycolysis . This can lead to uncontrolled cell proliferation and tumor hypoxia . The inhibition of DHFR disrupts the folic acid pathway, which is essential for the synthesis of nucleotides and DNA .
Pharmacokinetics
The compound’s molecular structure and its solubility in dmso suggest that it may have good bioavailability .
Result of Action
The inhibition of CA IX and DHFR by 2-(Benzenesulfonyl)acetamide can lead to the suppression of tumor growth and the inhibition of microbial growth . This is due to the disruption of essential biochemical pathways in these cells .
Action Environment
The action of 2-(Benzenesulfonyl)acetamide can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can also influence the compound’s action.
Biochemische Analyse
Biochemical Properties
2-(Benzenesulfonyl)acetamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . This interaction suggests that 2-(Benzenesulfonyl)acetamide may play a role in biochemical reactions related to tumor metabolism .
Cellular Effects
The cellular effects of 2-(Benzenesulfonyl)acetamide are primarily related to its interaction with carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors, and its inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(Benzenesulfonyl)acetamide involves its interaction with carbonic anhydrase IX. By inhibiting this enzyme, 2-(Benzenesulfonyl)acetamide can affect the metabolism of tumor cells, leading to changes in gene expression and cellular function .
Metabolic Pathways
2-(Benzenesulfonyl)acetamide is involved in the metabolic pathway related to carbonic anhydrase IX. This enzyme plays a key role in the metabolism of tumor cells, and its inhibition can lead to significant changes in metabolic flux and metabolite levels .
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYNWTGTRVZBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365241 | |
| Record name | 2-(benzenesulfonyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35008-50-5 | |
| Record name | 2-(benzenesulfonyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

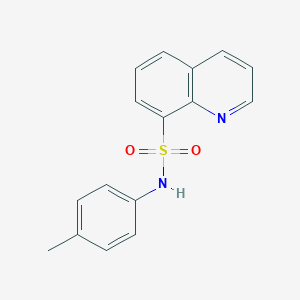
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)

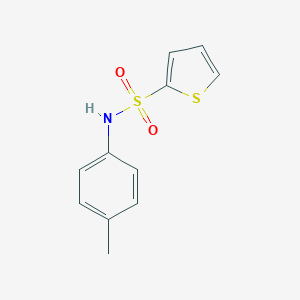
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)


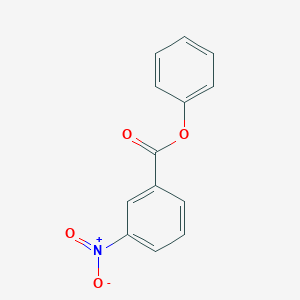
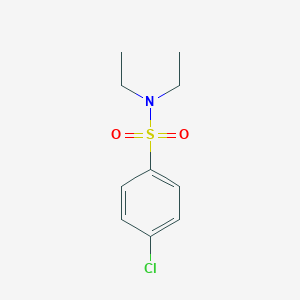
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
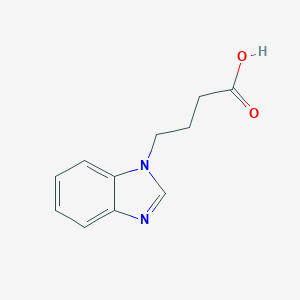
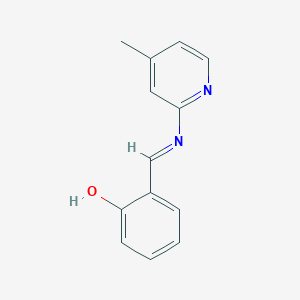
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)

